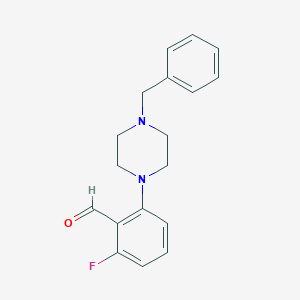

2-(4-苄基哌嗪-1-基)-6-氟苯甲醛

描述

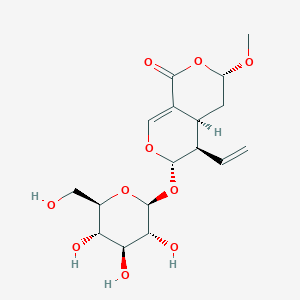

The compound “2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde” is a complex organic molecule. It contains a benzylpiperazine moiety, which is a type of chemical structure found in a variety of pharmaceuticals and recreational drugs . The benzylpiperazine moiety is attached to a fluorobenzaldehyde group, which is a type of aromatic aldehyde with a fluorine atom attached .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzylpiperazine moiety and a fluorobenzaldehyde group. The benzylpiperazine moiety consists of a piperazine ring (a six-membered ring with two nitrogen atoms) attached to a benzyl group (a benzene ring attached to a CH2 group). The fluorobenzaldehyde group consists of a benzene ring with a fluorine atom and an aldehyde group (-CHO) attached .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The aldehyde group is typically quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation. The piperazine ring can also participate in various reactions, particularly if one of the nitrogen atoms is not substituted .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar aldehyde group and the basic piperazine ring could impact its solubility in different solvents. The fluorine atom could also influence its chemical stability and reactivity .科学研究应用

Antimicrobial Activity

Compounds similar to 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde have been synthesized and tested for their antimicrobial properties. For example, derivatives of 4-benzylpiperazine have shown effectiveness against various microbial strains .

Therapeutic Applications

Derivatives of piperazine, which is part of the structure of the compound , have been studied for their potential therapeutic applications. These studies focus on the unique chemical structure and its interaction with biological systems.

Molecular Docking and Biological Potentials

Molecular docking studies have been conducted on similar compounds to understand their interaction with biological targets. These studies help in predicting the biological activity and potential therapeutic uses .

安全和危害

The safety and hazards associated with this compound would depend on its specific biological activity. Many benzylpiperazine derivatives have psychoactive effects and can be potentially harmful if misused . Additionally, the compound could potentially be hazardous to handle due to the reactivity of the aldehyde group.

作用机制

Mode of Action

2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde interacts with its targets, CAI and CAII, by fitting nicely in the active site of these enzymes . It interacts with the zinc ion (Zn2+) along with three histidine residues in the active site . This interaction inhibits the activity of CAI and CAII, thus affecting the reversible hydration reaction of CO2 .

Biochemical Pathways

The inhibition of CAI and CAII by 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde affects the reversible hydration reaction of CO2 . This reaction is crucial for many physiological functions such as pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues/organs . Therefore, the compound’s action can have downstream effects on these physiological functions.

Result of Action

The result of the action of 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde is the inhibition of CAI and CAII . This inhibition affects the reversible hydration reaction of CO2, leading to potential changes in pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues/organs .

属性

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-6-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O/c19-17-7-4-8-18(16(17)14-22)21-11-9-20(10-12-21)13-15-5-2-1-3-6-15/h1-8,14H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQUOAVDCIQLCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C(=CC=C3)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571033 | |

| Record name | 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

159944-64-6 | |

| Record name | 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B174208.png)